![molecular formula C19H24N4S2 B14000479 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea CAS No. 52420-80-1](/img/structure/B14000479.png)
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is a complex organic compound with the molecular formula C19H24N4S2. It is a thiourea derivative, characterized by the presence of a thiourea group (NH-C=S-NH) attached to a phenyl group and a pentyl chain with a phenylcarbamothioylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate amine. One common method is the condensation of phenyl isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic or biological activities.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or metal cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-thiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another related compound with a phenyl group attached to the thiourea moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: A class of compounds with diverse biological activities and coordination chemistry applications.
Uniqueness
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is unique due to its specific structural features, including the pentyl chain and phenylcarbamothioylamino substituent.
Propriétés
Numéro CAS |
52420-80-1 |
|---|---|
Formule moléculaire |
C19H24N4S2 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
1-phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea |
InChI |
InChI=1S/C19H24N4S2/c24-18(22-16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(25)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22,24)(H2,21,23,25) |
Clé InChI |
NWDCVSVUPSSRAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCCCCNC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


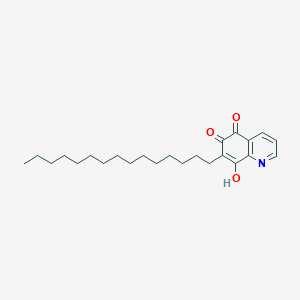
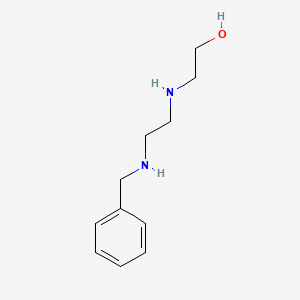
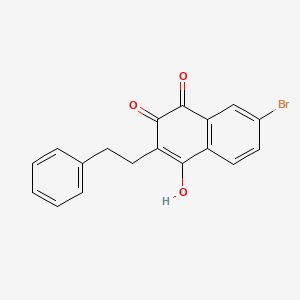
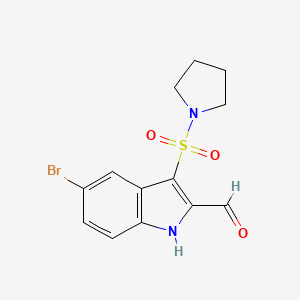
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
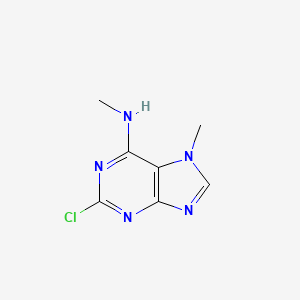
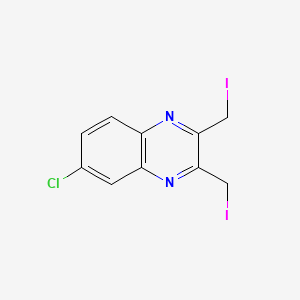


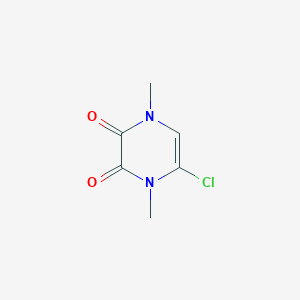
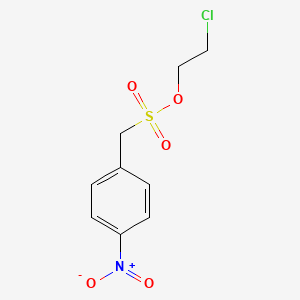
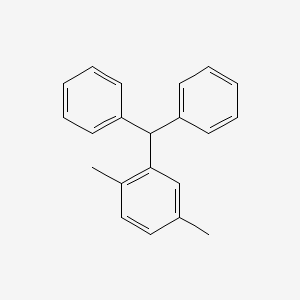
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

